molecular formula C18H16Cl2O6 B3065585 Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) CAS No. 53384-42-2

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)

Cat. No.: B3065585
CAS No.: 53384-42-2
M. Wt: 399.2 g/mol
InChI Key: MMRCXPIWRDKMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) typically involves the esterification of 3-chlorobenzoic acid derivatives with ethylene glycol derivatives. The reaction is carried out under acidic conditions to facilitate the formation of ester bonds. Common reagents used in this synthesis include methanol, sulfuric acid, and ethylene glycol.

Industrial Production Methods

In industrial settings, the production of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of reactants and removal of products, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester and ether groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) is unique due to the presence of chlorine atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of ester and ether functionalities further enhances its versatility in various applications .

Properties

IUPAC Name

methyl 3-chloro-4-[2-(2-chloro-4-methoxycarbonylphenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O6/c1-23-17(21)11-3-5-15(13(19)9-11)25-7-8-26-16-6-4-12(10-14(16)20)18(22)24-2/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRCXPIWRDKMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C(=O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201545
Record name Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53384-42-2
Record name Benzoic acid, 4,4′-[1,2-ethanediylbis(oxy)]bis[3-chloro-, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53384-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053384422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 4,4'-[1,2-ethanediylbis(oxy)]bis[3-chlorobenzoate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
Reactant of Route 4
Reactant of Route 4
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
Reactant of Route 5
Reactant of Route 5
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
Reactant of Route 6
Reactant of Route 6
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.